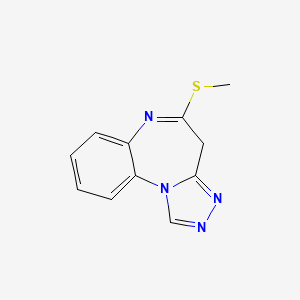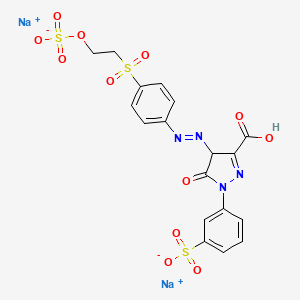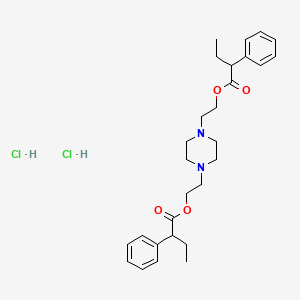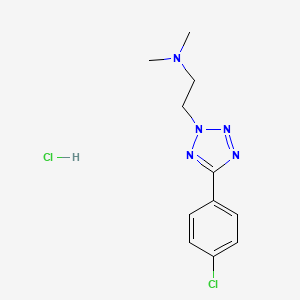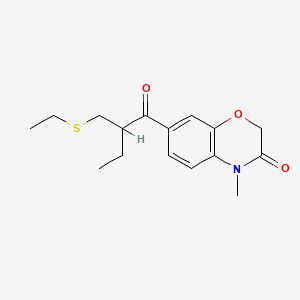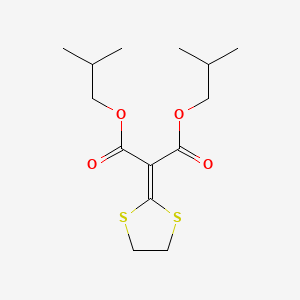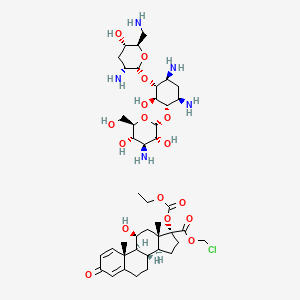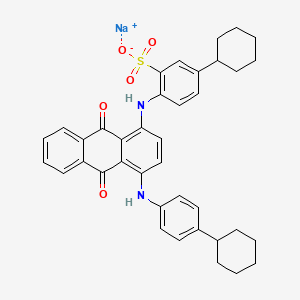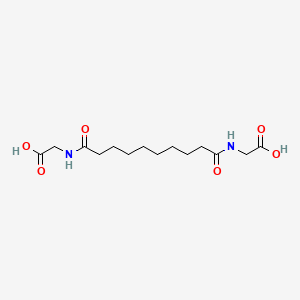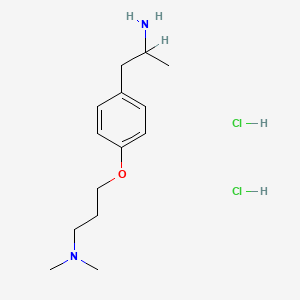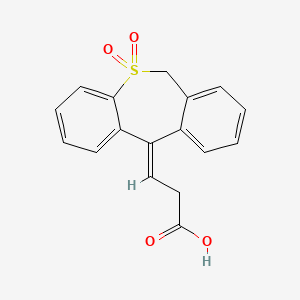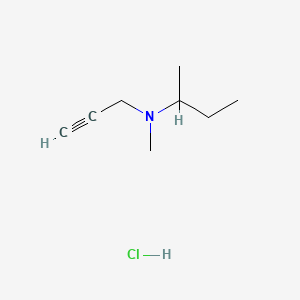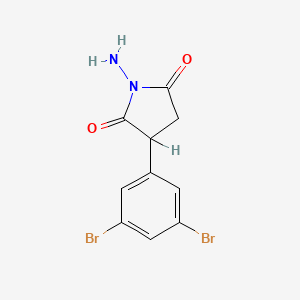
N-Amino-2-(3,5-dibromophenyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Amino-2-(3,5-dibromophenyl)succinimide is an organic compound with the molecular formula C10H8Br2N2O2 It contains a succinimide core substituted with an amino group and a dibromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide typically involves the reaction of 3,5-dibromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
N-Amino-2-(3,5-dibromophenyl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, mono-bromo and debrominated compounds, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
N-Amino-2-(3,5-dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of N-Amino-2-(3,5-dibromophenyl)succinimide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-Amino-2-(3,5-dichlorophenyl)succinimide
- N-Amino-2-(3,5-difluorophenyl)succinimide
- N-Amino-2-(3,5-dimethylphenyl)succinimide
Uniqueness
N-Amino-2-(3,5-dibromophenyl)succinimide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which is not possible with other halogens such as chlorine or fluorine. This makes the compound particularly interesting for the development of new materials and pharmaceuticals .
特性
CAS番号 |
93553-54-9 |
|---|---|
分子式 |
C10H8Br2N2O2 |
分子量 |
347.99 g/mol |
IUPAC名 |
1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2 |
InChIキー |
OOSSWCWBQQTOTN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


